Cas no 58750-87-1 (1,5-diphenyl-3-pyridin-4-ylpentane-1,5-dione)
58750-87-1 structure
Product Name:1,5-diphenyl-3-pyridin-4-ylpentane-1,5-dione
Numero CAS:58750-87-1
MF:C14H15NO3S
MW:277.338802576065
CID:1614180
PubChem ID:247214
Update Time:2025-04-21
1,5-diphenyl-3-pyridin-4-ylpentane-1,5-dione Proprietà chimiche e fisiche
Nomi e identificatori
-
- 1,5-diphenyl-3-pyridin-4-ylpentane-1,5-dione
- MLS002152974
- AC1LGIE9
- Bionet2_001094
- N-(3-methoxyphenyl)-4-methylbenzenesulfonamide
- MLS000106019
- HMS1367B16
- SMR000102991
- 3-p-Toluolsulfamino-phenol-methylaether
- N-(3-methoxyphenyl)-p-toluenesulfonamide
- Toluol-4-sulfonsaeure-m-anisidid
- toluene-4-sulfonic acid m-anisidide
- N-tosyl-m-anisidine
- N-(3-methoxyphenyl)-phenylacetamide
- N-tosyl-3-anisidine
- Oprea1_111811
- CTK1G5800
- N-tosyl-3-anisidine;toluene-4-sulfonic acid m-anisidide;N-(3-methoxyphenyl)-p-toluenesulfonamide;N-tosyl-m-anisidine;Toluol-4-sulfonsaeure-m-anisidid;N-(3-methoxyphenyl)-phenylacetamide;3-p-Toluolsulfamino-phenol-methylaether;N-(3-methoxyphenyl)-4-methylbenzenesulfonamide;
- DTXSID00974272
- 58750-87-1
- NSC-61580
- ghl.PD_Mitscher_leg0.1232
- N-(3-Methoxyphenyl)-4-methylbenzene-1-sulfonamide
- NCIOpen2_002853
- Oprea1_280019
- AKOS002963380
- HS-3243
- n-(3-methoxy-phenyl)-4-methyl-benzenesulfonamide
- NSC61580
-
- Inchi: 1S/C14H15NO3S/c1-11-6-8-14(9-7-11)19(16,17)15-12-4-3-5-13(10-12)18-2/h3-10,15H,1-2H3
- Chiave InChI: XOUNLRMUWHWJGH-UHFFFAOYSA-N
- Sorrisi: S(C1C=CC(C)=CC=1)(NC1C=CC=C(C=1)OC)(=O)=O
Proprietà calcolate
- Massa esatta: 277.07700
- Massa monoisotopica: 277.077264
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 19
- Conta legami ruotabili: 4
- Complessità: 369
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- XLogP3: 2.8
- Superficie polare topologica: 63.8
Proprietà sperimentali
- Densità: 1.267
- Punto di ebollizione: 423°C at 760 mmHg
- Punto di infiammabilità: 209.6°C
- Indice di rifrazione: 1.6
- PSA: 63.78000
- LogP: 3.95820
1,5-diphenyl-3-pyridin-4-ylpentane-1,5-dione Letteratura correlata
-
Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
-
Eric Besson,Stéphane Gastaldi,Emily Bloch,Selma Aslan,Hakim Karoui,Olivier Ouari,Micael Hardy Analyst, 2019,144, 4194-4203
-
Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
-
Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
-
Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
58750-87-1 (1,5-diphenyl-3-pyridin-4-ylpentane-1,5-dione) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
SunaTech Inc.
Membro d'oro
CN Fornitore
Reagenti
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
CN Fornitore
Grosso
Yunnanjiuzhen
Membro d'oro
CN Fornitore
Grosso
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Membro d'oro
CN Fornitore
Reagenti
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso